N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
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Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-31-17-9-5-8-16(12-17)26-32(29,30)18-10-11-21-19(13-18)22(27)20(14-24-21)23(28)25-15-6-3-2-4-7-15/h5,8-15,26H,2-4,6-7H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
XVLYZGWQRQMPJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Biological Activity
N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 469.55 g/mol
- CAS Number : 901044-91-5
Biological Activity Overview
Research has indicated that quinoline derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. This compound is no exception, with studies showing promising results in various assays.
Anticancer Activity
A study evaluated the anticancer properties of quinoline derivatives against several cancer cell lines. The results indicated that compounds similar to N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline exhibited significant anti-proliferative effects. Specifically, in vitro tests demonstrated inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS).
| Assay Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| COX-2 Inhibition | 70 | 10 |
| iNOS Expression | 65 | 10 |
| TNF-alpha Production | 55 | 10 |
Case Study 1: Anticancer Efficacy in Mice
In a preclinical study involving mice implanted with human tumor cells, administration of N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Response
Another study assessed the anti-inflammatory response in a rat model of arthritis. The compound exhibited a marked reduction in paw swelling and inflammatory markers when administered over a two-week period. Histological analysis confirmed decreased infiltration of inflammatory cells.
The biological activity of N-Cyclohexyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Cytokine Production : It downregulates the expression of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
